molecular formula C14H16N4O2 B2435417 8-(furan-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2210052-76-7

8-(furan-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2435417
CAS No.: 2210052-76-7
M. Wt: 272.308
InChI Key: VZTKBXGXUABDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(furan-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(furan-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the furan-2-carbonyl and 1H-1,2,3-triazol-1-yl intermediates separately. These intermediates are then coupled under specific conditions to form the final bicyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(furan-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the triazole ring can yield various triazoline derivatives.

Scientific Research Applications

8-(furan-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(furan-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The furan and triazole rings can interact with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core but differ in the substituents attached to the core.

    Furan derivatives: Compounds with a furan ring but different functional groups.

    Triazole derivatives: Compounds containing a triazole ring with various substituents.

Uniqueness

What sets 8-(furan-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane apart is its combination of the furan, triazole, and bicyclic structures. This unique combination provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

furan-2-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-14(13-2-1-7-20-13)18-10-3-4-11(18)9-12(8-10)17-6-5-15-16-17/h1-2,5-7,10-12H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTKBXGXUABDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CO3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.